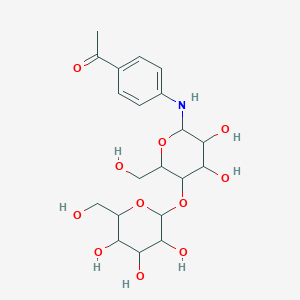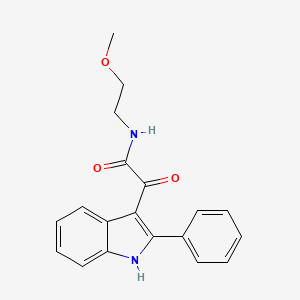![molecular formula C18H17BrClNO3 B4303511 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid](/img/structure/B4303511.png)
4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid
描述
4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid, also known as BMB-4, is a novel small molecule inhibitor that has shown potential in cancer research. It was first synthesized in 2011 by a team of researchers at the University of Illinois, and since then, it has been studied extensively for its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid involves the inhibition of HSP90, a chaperone protein that is involved in the folding and stabilization of many client proteins. HSP90 is overexpressed in many cancer cells and is essential for the activation of several signaling pathways that promote cancer cell survival and proliferation. 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid binds to the ATP-binding site of HSP90, preventing the protein from functioning properly. This leads to the degradation of several client proteins, including those involved in cell cycle regulation and apoptosis, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, inhibits angiogenesis, and reduces the migration and invasion of cancer cells. 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
One of the main advantages of 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid is its high potency and selectivity for HSP90, making it a promising candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid is a small molecule inhibitor, which means that it may have limited bioavailability and may not be able to penetrate certain tissues or tumors. Additionally, the synthesis of 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid can be complex and time-consuming, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the use of 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid in cancer research. One potential application is in the development of combination therapies that include 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid and other chemotherapeutic agents. 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid has also shown promise in the treatment of drug-resistant cancer cells, suggesting that it may be useful in overcoming resistance to current therapies. Additionally, further studies are needed to determine the optimal dosing and administration of 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid in preclinical and clinical trials. Overall, 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid represents a promising new avenue for the treatment of cancer and warrants further investigation.
科学研究应用
4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of many cellular processes. By inhibiting HSP90, 4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid disrupts the function of several key signaling pathways that are essential for cancer cell survival and proliferation.
属性
IUPAC Name |
4-(3-bromo-4-methylanilino)-2-[(4-chlorophenyl)methyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO3/c1-11-2-7-15(10-16(11)19)21-17(22)9-13(18(23)24)8-12-3-5-14(20)6-4-12/h2-7,10,13H,8-9H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBQFVQJWMMHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(CC2=CC=C(C=C2)Cl)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-methylanilino)-2-(4-chlorobenzyl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-amino-1'-(2,4-difluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4303431.png)
![4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B4303437.png)
![ethyl 3-(2-chlorophenyl)-3-{[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]amino}propanoate](/img/structure/B4303448.png)
![methyl 4-{3-(4-chlorophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate](/img/structure/B4303452.png)
![{[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4303474.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B4303482.png)
![N-(1-adamantylmethyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4303486.png)
![3-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4303490.png)
![3-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4303496.png)
![3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4303497.png)
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[3,4-dimethyl-6-(1-phenylethyl)phenol]](/img/structure/B4303504.png)
![1-(butylthio)-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4303519.png)

